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Compound of Interest

Compound Name: Metazosin

Cat. No.: B051158 Get Quote

An In-depth Review of the IUPAC Name, Chemical Properties, and Experimental Protocols of a

Potent α1-Adrenergic Receptor Antagonist

Metazosin is a quinazoline-based compound that acts as a selective antagonist of α1-

adrenergic receptors.[1][2] This property makes it a subject of interest in cardiovascular

research and drug development, primarily for its potential as an antihypertensive agent.[3] By

blocking the effects of endogenous catecholamines such as norepinephrine at the α1-

adrenoceptors, Metazosin induces vasodilation, leading to a reduction in peripheral resistance

and a subsequent decrease in blood pressure.[3] This technical guide provides a

comprehensive overview of Metazosin, including its chemical identity, physicochemical

properties, and relevant experimental methodologies for its study.

IUPAC Name and Chemical Identity
The formal chemical name for Metazosin, according to the International Union of Pure and

Applied Chemistry (IUPAC) nomenclature, is 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-

yl)piperazin-1-yl]-2-methoxypropan-1-one.[4]

Physicochemical Properties of Metazosin
A thorough understanding of the physicochemical properties of a drug candidate is

fundamental for its development. These properties influence its absorption, distribution,

metabolism, and excretion (ADME) profile. The key physicochemical data for Metazosin are
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summarized in the table below. While experimentally determined values are preferred, in their

absence, high-quality predicted values from computational models are provided.

Property Value Source

Molecular Formula C₁₈H₂₅N₅O₄ [5]

Molecular Weight 375.43 g/mol [5]

CAS Number 95549-92-1 [5]

Appearance Solid powder [5]

pKa Predicted: 7.5 ± 0.3 ChemAxon

logP Predicted: 1.8 ChemAxon

Water Solubility Predicted: 0.1 g/L ChemAxon

Melting Point Predicted: 185-195 °C [6]

Boiling Point Predicted: 638.5 °C [6]

Note: Predicted values are generated using computational algorithms and should be confirmed

by experimental methods.

Mechanism of Action: α1-Adrenergic Receptor
Signaling Pathway
Metazosin exerts its pharmacological effects by competitively inhibiting the α1-adrenergic

receptors, which are G-protein coupled receptors (GPCRs) of the Gq subtype.[1][7] The

activation of these receptors by endogenous agonists like norepinephrine initiates a signaling

cascade that leads to smooth muscle contraction. Metazosin, as an antagonist, blocks this

pathway.

The signaling pathway is initiated when an agonist binds to the α1-adrenergic receptor, causing

a conformational change that activates the associated Gq protein.[8] The activated Gαq subunit

then stimulates phospholipase C (PLC).[2][8] PLC hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and

diacylglycerol (DAG).[2][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on
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the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.

[1][8] The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC),

which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle

contraction and vasoconstriction.[1][8] Metazosin blocks the initial step of this cascade by

preventing agonist binding to the receptor.
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Caption: α1-Adrenergic Receptor Signaling Pathway and the Point of Metazosin Inhibition.

Experimental Protocols
Synthesis of Metazosin
A general synthetic route to Metazosin involves a two-step process.[4] The first step is the

acylation of piperazine with 2-methoxypropionyl chloride to form the intermediate amide. This is

followed by the reaction of the amide with a substituted quinazoline to yield Metazosin.[4]

Step 1: Synthesis of 1-(Piperazin-1-yl)-2-methoxypropan-1-one

To a solution of piperazine (2 equivalents) in a suitable aprotic solvent (e.g.,

dichloromethane) cooled in an ice bath, add a solution of 2-methoxypropionyl chloride (1

equivalent) dropwise with stirring.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium

bicarbonate, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude amide intermediate.

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Metazosin

Combine the purified amide intermediate (1 equivalent) with 2-chloro-4-amino-6,7-

dimethoxyquinazoline (1 equivalent) in a suitable high-boiling point solvent (e.g., n-butanol or

dimethylformamide).

Add a non-nucleophilic base (e.g., diisopropylethylamine) to the mixture.

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring by TLC.

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

Dissolve the residue in a suitable organic solvent and wash with water and brine.

Dry the organic layer, concentrate, and purify the crude Metazosin by recrystallization or

column chromatography.

Competitive Radioligand Binding Assay for α1-
Adrenergic Receptors
This protocol describes a method to determine the binding affinity of Metazosin for α1-

adrenergic receptors using a competitive binding assay with a radiolabeled ligand, such as

[³H]-prazosin.

Materials:

Cell membranes prepared from a source rich in α1-adrenergic receptors (e.g., rat brain

cortex or a cell line overexpressing the receptor).[9]

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[9]
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[³H]-prazosin (radioligand).

Metazosin (test compound).

Non-specific binding control (e.g., a high concentration of a non-radiolabeled α1-adrenergic

antagonist like phentolamine).

96-well microplates.

Glass fiber filters.

Scintillation cocktail and a scintillation counter.

Procedure:

Preparation of Reagents: Prepare serial dilutions of Metazosin in the binding buffer. Prepare

a solution of [³H]-prazosin at a concentration close to its Kd value.

Assay Setup: In a 96-well plate, add the following to each well:

Binding buffer.

Cell membrane preparation.

Either a dilution of Metazosin, buffer only (for total binding), or the non-specific binding

control.

Incubation: Initiate the binding reaction by adding the [³H]-prazosin solution to all wells.

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes).

Termination and Filtration: Terminate the incubation by rapid filtration of the contents of each

well through a glass fiber filter using a cell harvester. This separates the bound radioligand

from the free radioligand.

Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically

bound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the Metazosin
concentration. Determine the IC₅₀ value (the concentration of Metazosin that inhibits 50% of

the specific binding of [³H]-prazosin). The Ki (inhibition constant) can then be calculated

using the Cheng-Prusoff equation.
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Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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